(E)-2-(2,4-dichlorophenyl)-1-(pyridin-3-yl)ethanone O-methyl oxime
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Overview
Description
Preparation Methods
Pyrifenox can be synthesized through several methods. One common method involves the reaction of O-methylhydroxylamine hydrochloride with 2,4-dichlorophenylacetyl chloride in the presence of a base . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield .
Chemical Reactions Analysis
Pyrifenox undergoes various chemical reactions, including:
Oxidation: Pyrifenox can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Pyrifenox can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrifenox has a wide range of scientific research applications:
Mechanism of Action
Pyrifenox exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes . This inhibition disrupts membrane function, leading to impaired cell growth and eventual cell death. The molecular target of pyrifenox is the enzyme sterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Pyrifenox is unique compared to other antifungal compounds due to its specific mechanism of action and its effectiveness against a broad range of fungal pathogens. Similar compounds include:
Fluconazole: Another ergosterol biosynthesis inhibitor, but with a different chemical structure and spectrum of activity.
Itraconazole: Also inhibits ergosterol biosynthesis but is used primarily in medical settings rather than agriculture.
Ketoconazole: Similar in function but has different pharmacokinetic properties and applications.
Pyrifenox stands out due to its specific application in agriculture and its effectiveness in controlling a wide range of fungal diseases on crops .
Properties
Molecular Formula |
C14H12Cl2N2O |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-N-methoxy-1-pyridin-3-ylethanimine |
InChI |
InChI=1S/C14H12Cl2N2O/c1-19-18-14(11-3-2-6-17-9-11)7-10-4-5-12(15)8-13(10)16/h2-6,8-9H,7H2,1H3/b18-14- |
InChI Key |
VXHPEKCIXLZKOY-JXAWBTAJSA-N |
Isomeric SMILES |
CO/N=C(/CC1=C(C=C(C=C1)Cl)Cl)\C2=CN=CC=C2 |
Canonical SMILES |
CON=C(CC1=C(C=C(C=C1)Cl)Cl)C2=CN=CC=C2 |
Origin of Product |
United States |
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